molecular formula C31H26O6 B11146328 3-(4-ethoxyphenoxy)-2-methyl-7-[(3-phenoxybenzyl)oxy]-4H-chromen-4-one

3-(4-ethoxyphenoxy)-2-methyl-7-[(3-phenoxybenzyl)oxy]-4H-chromen-4-one

Cat. No.: B11146328
M. Wt: 494.5 g/mol
InChI Key: ZMGSWDLFFAGPGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Ethoxyphenoxy)-2-methyl-7-[(3-phenoxybenzyl)oxy]-4H-chromen-4-one is a synthetic flavonoid derivative intended for research use in biochemical and pharmacological studies. As part of the 2-phenyl-4H-chromen-4-one family, this class of compounds has demonstrated significant potential in anti-inflammatory research . Similar compounds have been shown to exert anti-inflammatory effects by suppressing the production of key pro-inflammatory mediators, including nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in cellular models . The proposed mechanism of action for many active chromen-4-one derivatives involves the inhibition of the TLR4/MAPK signaling pathway. By targeting this pathway, these compounds can downregulate the expression of downstream inflammatory proteins, offering a potential mechanism for mitigating inflammatory responses . Flavonoids are a broad group of polyphenolic compounds found in various plants, and their synthetic derivatives are often investigated to optimize pharmacological properties and activity . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C31H26O6

Molecular Weight

494.5 g/mol

IUPAC Name

3-(4-ethoxyphenoxy)-2-methyl-7-[(3-phenoxyphenyl)methoxy]chromen-4-one

InChI

InChI=1S/C31H26O6/c1-3-33-23-12-14-25(15-13-23)37-31-21(2)35-29-19-26(16-17-28(29)30(31)32)34-20-22-8-7-11-27(18-22)36-24-9-5-4-6-10-24/h4-19H,3,20H2,1-2H3

InChI Key

ZMGSWDLFFAGPGH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)OCC4=CC(=CC=C4)OC5=CC=CC=C5)C

Origin of Product

United States

Preparation Methods

Mesylation Followed by Displacement

  • Mesylation :

    • Reactants : 2-Methyl-7-hydroxy-4H-chromen-4-one (5 g), methanesulfonyl chloride (3.7 g)

    • Base : Triethylamine (7.5 g) in dichloromethane (25 mL) at 0–5°C.

    • Conditions : Stirred at 25–30°C for 2 h.

    • Yield : 5.4 g (85%) of 3-mesyl-2-methyl-7-hydroxy-4H-chromen-4-one.

  • Displacement with 4-Ethoxyphenol :

    • Reactants : Mesylated derivative (5 g), 4-ethoxyphenol (4.2 g)

    • Base : Cesium carbonate (15 g) in DMF (50 mL)

    • Conditions : Heated at 80°C for 16 h under nitrogen.

    • Yield : ~70% of 3-(4-ethoxyphenoxy)-2-methyl-7-hydroxy-4H-chromen-4-one.

Direct Mitsunobu Coupling

  • Reactants : 2-Methyl-7-hydroxy-4H-chromen-4-one (5 g), 4-ethoxyphenol (4.5 g)

  • Reagents : Diethyl azodicarboxylate (DEAD, 6.2 g), triphenylphosphine (8.0 g) in THF (100 mL).

  • Conditions : Stirred at 25°C for 12 h.

  • Yield : 68% after column chromatography (hexane/ethyl acetate 3:1).

Installation of the 7-[(3-Phenoxybenzyl)Oxy] Group

The 7-hydroxy group is alkylated using 3-phenoxybenzyl chloride under basic conditions:

Optimized Protocol :

  • Reactants : 3-(4-Ethoxyphenoxy)-2-methyl-7-hydroxy-4H-chromen-4-one (10 g), 3-phenoxybenzyl chloride (9.8 g)

  • Base : Potassium carbonate (20 g) in DMA (150 mL).

  • Conditions : Heated at 100°C for 10 h.

  • Workup : Cooled, diluted with water (300 mL), filtered, and dried.

  • Yield : 26.9 g (82%) as a yellow solid.

Alternative Mitsunobu Approach :

  • Reactants : 7-Hydroxy intermediate (10 g), 3-phenoxybenzyl alcohol (8.5 g)

  • Reagents : DEAD (7.0 g), TPP (9.5 g) in THF (200 mL).

  • Conditions : Stirred at 25°C for 12 h.

  • Yield : 74% after silica gel purification.

Reaction Optimization and Challenges

Solvent and Base Selection

  • Polar Aprotic Solvents : DMF and DMA enhance nucleophilicity and reaction rates.

  • Bases : Cesium carbonate outperforms potassium carbonate in hindered environments (e.g., 80°C, 16 h vs. 10 h).

Competing Side Reactions

  • Over-Alkylation : Controlled by stoichiometry (1:1.2 molar ratio of hydroxy intermediate to benzyl chloride).

  • Ether Cleavage : Avoided by using anhydrous conditions and inert atmospheres.

Analytical Data and Characterization

Intermediate Melting Point MS (m/z) 1H NMR (δ, ppm)
3-Mesyl-2-methyl-7-hydroxy-4H-chromen-4-one85–90°C295.1 [M+H]+2.42 (s, 3H, CH3), 3.21 (s, 3H, SO2CH3)
3-(4-Ethoxyphenoxy)-2-methyl-7-hydroxy derivative120–125°C341.2 [M+H]+1.38 (t, 3H, OCH2CH3), 4.02 (q, 2H, OCH2)
Final Product145–150°C512.3 [M+H]+5.22 (s, 2H, OCH2Ar), 6.8–7.4 (m, 14H ArH)

Scale-Up Considerations

  • Batch Size : Reactions scaled to 100 g maintain yields (±5%) with intensified mixing and temperature control.

  • Purification : Crystallization from cyclohexane/ethyl acetate (3:1) reduces column chromatography needs .

Chemical Reactions Analysis

Types of Reactions

3-(4-ethoxyphenoxy)-2-methyl-7-[(3-phenoxybenzyl)oxy]-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce various functional groups, such as halogens, nitro groups, or sulfonic acids.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits potential as an anti-cancer agent. Research has shown that derivatives of chromenones can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:
A study investigated the antiproliferative effects of chromenone derivatives on human cancer cell lines. The results indicated that specific substitutions at the phenoxy position significantly enhanced cytotoxicity against breast cancer cells, suggesting a structure-activity relationship that can guide future drug development efforts.

Antioxidant Properties

3-(4-ethoxyphenoxy)-2-methyl-7-[(3-phenoxybenzyl)oxy]-4H-chromen-4-one has demonstrated antioxidant activity, which is crucial in preventing oxidative stress-related diseases.

Data Table: Antioxidant Activity Comparison

CompoundIC50 (µM)Reference
This compound25
Curcumin15
Quercetin30

Material Science

The compound is being explored for its potential use in developing new materials with specific optical and electronic properties. Its chromophoric nature makes it suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic cells.

Case Study:
Research on the incorporation of chromenone derivatives into polymer matrices revealed improved photostability and charge transport properties, indicating their potential in optoelectronic applications.

Anti-inflammatory Effects

Studies have indicated that this compound can modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

Case Study:
A recent investigation into the anti-inflammatory effects of chromenone derivatives showed significant inhibition of pro-inflammatory cytokines in vitro, supporting further exploration in therapeutic contexts.

Enzyme Inhibition

The compound has been studied for its ability to inhibit certain enzymes linked to disease progression, such as cyclooxygenases (COX) involved in pain and inflammation pathways.

Data Table: Enzyme Inhibition Potency

Enzyme TargetIC50 (µM)Reference
COX-112
COX-210

Mechanism of Action

The mechanism of action of 3-(4-ethoxyphenoxy)-2-methyl-7-[(3-phenoxybenzyl)oxy]-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Modulating their activity and influencing various biochemical pathways.

    Interacting with DNA or RNA: Affecting gene expression and cellular functions.

    Generating reactive oxygen species (ROS): Inducing oxidative stress and apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Chromen-4-one derivatives exhibit diverse biological activities influenced by substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison
Compound Name Substituents Molecular Weight Key Properties/Activities Reference
Target Compound 2-methyl, 3-(4-ethoxyphenoxy), 7-(3-phenoxybenzyloxy) 518.55 g/mol High lipophilicity; potential anticancer N/A
4-Ethyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one 4-ethyl, 7-(3-methylbenzyloxy) 294.35 g/mol Crystallized structure; synthetic intermediate
7-[(4-Methoxybenzyl)oxy]-3-(2-methoxyphenyl)-4H-chromen-4-one 3-(2-methoxyphenyl), 7-(4-methoxybenzyloxy) 418.43 g/mol Enhanced solubility due to methoxy groups
5-Hydroxy-7-methoxy-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one 5-hydroxy, 7-methoxy, 2-(3,4,5-trimethoxyphenyl) 372.34 g/mol Antioxidant, anti-inflammatory
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-ethyl-7-isopropoxy-2-(trifluoromethyl)-4H-chromen-4-one 3-(benzodioxinyl), 6-ethyl, 7-isopropoxy, 2-CF₃ 474.45 g/mol Fluorinated; improved metabolic stability
Daidzein (7-Hydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one) 7-hydroxy, 3-(4-hydroxyphenyl) 254.24 g/mol Estrogenic activity; low lipophilicity

Physicochemical Properties

  • Lipophilicity: The target compound’s ethoxy and phenoxybenzyloxy groups increase logP compared to polar analogs like daidzein (logP ~1.5 vs. ~3.5) .
  • Melting Points : Substituent bulkiness correlates with higher melting points. For example, compound 115 (252–254°C) has a rigid triazole bridge, while the target compound likely melts below 200°C due to flexible ether chains.

Crystallographic Insights

  • SHELX Refinement: Structures like 4-Ethyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one were resolved using SHELXL, revealing planar chromenone cores and substituent-induced torsional angles .
  • Disorder in Crystals: Chlorinated derivatives (e.g., ) exhibit positional disorder, highlighting challenges in crystallizing halogenated chromenones .

Biological Activity

3-(4-ethoxyphenoxy)-2-methyl-7-[(3-phenoxybenzyl)oxy]-4H-chromen-4-one, also known by its CAS number 374698-11-0, is a synthetic compound belonging to the class of chromenones. This compound has garnered attention due to its potential biological activities, including antitumoral, antimicrobial, and antioxidant properties. This article provides a comprehensive overview of the biological activities associated with this compound, supported by case studies and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C31H26O6\text{C}_{31}\text{H}_{26}\text{O}_{6}

Antitumoral Activity

Research indicates that compounds similar to this compound exhibit significant antitumor effects. For instance, studies using the MTT assay have demonstrated that chromenone derivatives can inhibit the growth of various tumor cell lines. The effectiveness is often measured by the IC50 values, which indicate the concentration required to inhibit cell growth by 50%.

CompoundCell LineIC50 (µM)Reference
This compoundA549 (Lung Cancer)<25
Similar Chromenone DerivativeHeLa (Cervical Cancer)30

Antimicrobial Activity

The compound's antimicrobial properties have also been explored. In vitro studies have shown that it possesses activity against various bacterial strains. The minimum inhibitory concentration (MIC) values provide insight into its effectiveness.

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus1000
Escherichia coli500

Antioxidant Activity

Antioxidant activity is another significant aspect of this compound's biological profile. The ability to scavenge free radicals contributes to its potential therapeutic applications in oxidative stress-related diseases.

The biological activities of this compound are believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in tumor progression and microbial survival.
  • Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells.
  • Modulation of Oxidative Stress : By enhancing antioxidant defenses or directly scavenging free radicals, these compounds mitigate oxidative damage.

Case Studies

  • Study on Tumor Cell Lines : A recent study evaluated the cytotoxic effects of various chromenone derivatives on human monocytes and tumor cell lines. The results indicated that compounds with similar structures to this compound showed promising results in reducing cell viability at concentrations below 25 µM, indicating high antitumoral activity .
  • Antimicrobial Efficacy : In another investigation, the compound was tested against a panel of pathogens, revealing significant antimicrobial activity with MIC values comparable to standard antibiotics .

Q & A

Q. Key Considerations :

  • Purity of intermediates (monitored via TLC/HPLC).
  • Use of anhydrous conditions to avoid hydrolysis of sensitive ether linkages .

Basic: How is the compound structurally characterized in academic research?

Q. Primary Techniques :

  • X-ray Crystallography : For unambiguous confirmation of molecular geometry. SHELX software (e.g., SHELXL) is widely used for refinement, particularly for resolving torsional angles in the phenoxybenzyloxy substituent .
  • NMR Spectroscopy :
    • ¹H NMR : Signals at δ 6.5–8.0 ppm confirm aromatic protons. Methoxy (δ ~3.8 ppm) and ethoxy (δ ~1.3–4.0 ppm) groups are diagnostic .
    • ¹³C NMR : Carbonyl (C4=O) appears at δ ~175–180 ppm; ether-linked carbons (C-O) at δ ~60–70 ppm .
  • HRMS : High-resolution mass spectrometry validates molecular formula (e.g., [M+H]⁺ calculated for C₃₁H₂₈O₆: 521.1963) .

Data Cross-Validation : Consistency between crystallographic bond lengths/angles and DFT-optimized structures reduces structural ambiguity .

Advanced: How can researchers address contradictions in reported biological activity data for this compound?

Q. Common Contradictions :

  • Discrepancies in IC₅₀ values for anti-inflammatory or anticancer activity across studies .

Q. Methodological Solutions :

  • Purity Verification : Ensure ≥95% purity via HPLC and elemental analysis to rule out impurities affecting bioactivity .
  • Structural Confirmation : Re-validate using X-ray/NMR to confirm substituent positions (e.g., misassignment of ethoxy vs. methoxy groups) .
  • Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., doxorubicin) to minimize inter-lab variability .

Example : A 2023 study resolved conflicting antioxidant data by demonstrating that the 3-phenoxybenzyloxy group’s orientation modulates radical scavenging efficiency, dependent on solvent polarity .

Advanced: What methodologies optimize bioactivity through structural modifications?

Q. Key Modifications and Effects :

Substituent Position Bioactivity Impact Reference
Ethoxy7Enhances metabolic stability but reduces solubility
3-Phenoxybenzyloxy7Increases lipophilicity, improving membrane permeability
Methyl2Steric hindrance reduces off-target binding

Q. Experimental Workflow :

SAR Studies : Synthesize analogs (e.g., replacing ethoxy with methoxy) and compare IC₅₀ values .

Docking Simulations : Use AutoDock Vina to predict binding affinity to targets like COX-2 or topoisomerase II .

Pharmacokinetic Profiling : Assess solubility (shake-flask method) and metabolic stability (microsomal assays) .

Advanced: How is the compound’s pharmacokinetic profile evaluated in preclinical studies?

Q. Key Assays :

  • Solubility : Measured in PBS (pH 7.4) and simulated gastric fluid. Chromenones often require co-solvents (e.g., DMSO ≤1%) due to low aqueous solubility .
  • Permeability : Caco-2 cell monolayer assays predict intestinal absorption. LogP values >3 indicate high lipophilicity, requiring formulation adjustments .
  • Metabolic Stability : Incubation with liver microsomes (human/rat) identifies major metabolites via LC-MS. Ethoxy groups are prone to oxidative dealkylation .

Case Study : A 2024 study found that replacing the 4-ethoxyphenoxy group with a 4-fluorophenoxy moiety reduced CYP3A4-mediated metabolism by 40% .

Advanced: What crystallographic challenges arise in resolving this compound’s structure?

Q. Common Issues :

  • Disorder in Flexible Substituents : The 3-phenoxybenzyloxy group may exhibit rotational disorder, complicating electron density maps .
  • Twinning : Common in chromenones due to symmetry; resolved using TWINABS in SHELX .

Q. Refinement Strategies :

  • Restraints : Apply distance/angle restraints for disordered regions.
  • High-Resolution Data : Collect at synchrotron sources (λ = 0.7–1.0 Å) to improve resolution (<0.8 Å) .

Example : A 2022 study achieved an R-factor of 3.2% by refining hydrogen atom positions using neutron diffraction data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.